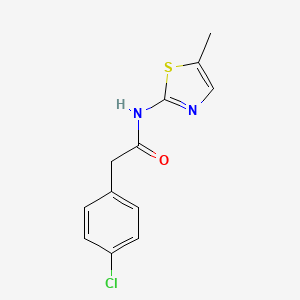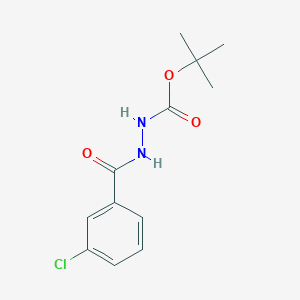
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic target for cancer treatment. This compound was first synthesized by the Cancer Research UK Cancer Therapeutics Unit in collaboration with the Structural Genomics Consortium in 2008. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential applications in cancer research.
作用机制
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the activity of Mps1 kinase by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for the proper regulation of cell division. The inhibition of Mps1 kinase leads to the activation of the mitotic checkpoint, which prevents the cells from entering mitosis and ultimately leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the microtubule dynamics and spindle formation during mitosis. In addition, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which makes it a potential candidate for combination therapy.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Mps1 kinase, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has low metabolic stability, which can limit its use in in vivo studies.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One possible direction is to investigate its potential as a therapeutic target for other diseases besides cancer, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of Mps1 kinase that can overcome the limitations of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in vivo, which will be important for its development as a potential cancer therapeutic.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-thiocyanato-1,3-thiazole to form 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic target for cancer treatment. It has been shown to inhibit the activity of an enzyme called Mps1 kinase, which is involved in the regulation of cell division. This inhibition leads to the activation of the mitotic checkpoint, which prevents the cells from dividing and ultimately leads to cell death. Studies have shown that 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)
![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone]](/img/structure/B5058718.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)